Novel Benzo[d]isoxazol-4-amine Scaffolds: Technical Guide to Biological Activity and Synthesis
Novel Benzo[d]isoxazol-4-amine Scaffolds: Technical Guide to Biological Activity and Synthesis
Executive Summary
The Benzo[d]isoxazol-4-amine scaffold represents a significant structural divergence from the classical 3-substituted benzisoxazoles (e.g., Risperidone, Paliperidone). While the 3-position has historically dominated antipsychotic pharmacology, recent medicinal chemistry efforts (2020–2025) have unlocked the 4-position as a critical vector for targeting ATP-binding pockets in kinases and chaperones.
This guide details the biological activity of novel 4-amino derivatives, specifically highlighting their emergence as HSP90 inhibitors (anticancer) and GAK inhibitors (antiviral/anticancer). It provides validated synthetic routes, Structure-Activity Relationship (SAR) insights, and experimental protocols for researchers optimizing this scaffold.
Structural Pharmacology & SAR Analysis[1]
The "4-Amine" Shift
The shift of the amine functionality from position 3 to position 4 alters the electronic and steric profile of the benzisoxazole core, enabling new binding modes.
| Feature | 3-Amino-1,2-benzisoxazole (Classical) | 4-Amino-1,2-benzisoxazole (Novel) |
| Primary Target | GPCRs (D2, 5-HT2A) | Kinases (GAK), Chaperones (HSP90) |
| Binding Mode | Orthosteric/Allosteric GPCR binding | ATP-mimetic (Hinge binder or Hydrophobic pocket) |
| Key Interaction | Salt bridge (Asp 3.32) | Hydrogen bonding (Hinge region/Glu-Lys dyad) |
| Electronic Effect | Electron donation into the isoxazole ring | Electron donation into the benzene ring (C4) |
SAR Logic[1]
-
H-Bond Donor: The exocyclic amine at C4 serves as a critical hydrogen bond donor. In kinase inhibitors, this often interacts with the "hinge" region of the ATP binding pocket.
-
3-Aryl Substitution: For HSP90 inhibitors, a bulky, electron-rich aryl group at position 3 (e.g., 2,4-dimethoxyphenyl) creates a "Resorcinol-like" motif that anchors the molecule in the N-terminal ATP pocket.
-
Linker Function: The 4-amine often acts as a linker (–NH–) connecting the benzisoxazole core to a secondary heterocycle (e.g., quinoline), creating "bi-aryl" systems that span large hydrophobic pockets.
Therapeutic Targets and Mechanisms
HSP90 Inhibition (Anticancer)
Recent studies (2024) have identified 3-(5-Isopropyl-2,4-dimethoxyphenyl)benzo[d]isoxazol-4-amine as a potent HSP90 inhibitor.[1]
-
Mechanism: The compound competes with ATP for the N-terminal binding pocket of Heat Shock Protein 90 (HSP90). Inhibition prevents the chaperone from folding "client proteins" (e.g., HER2, AKT, BCR-ABL), leading to their ubiquitination and proteasomal degradation.
-
Key Compound: 3-(5-Isopropyl-2,4-dimethoxyphenyl)benzo[d]isoxazol-4-amine.[1]
-
Activity: Induces apoptosis in hormone-sensitive and resistant breast cancer cells.
Figure 1: Mechanism of Action for HSP90 inhibition by benzo[d]isoxazol-4-amine derivatives. The compound displaces ATP, destabilizing oncogenic client proteins.
GAK Inhibition (Antiviral/Anticancer)
The compound N-(6-Bromoquinolin-4-yl)benzo[d]isoxazol-4-amine (Compound 22) has been developed as a chemical probe for Cyclin G Associated Kinase (GAK).
-
Mechanism: GAK regulates clathrin-mediated endocytosis and viral entry (e.g., HCV, Ebola). It is also overexpressed in androgen-independent prostate cancer.
-
Selectivity: The 4-amine linkage provides high selectivity for GAK (IC50 = 48 nM) over a broad panel of 400+ kinases.
-
Therapeutic Potential: Blocking GAK reduces viral load and inhibits prostate cancer cell viability.
Figure 2: Biological impact of GAK inhibition. The 4-amine scaffold blocks critical endocytic and signaling pathways.
Synthesis Protocols
The synthesis of the 4-amine core is challenging due to the electronic deactivation of the precursor ring systems. The most robust route involves the construction of the isoxazole ring from a nitro-substituted precursor, followed by reduction.
Core Synthesis: 4-Aminobenzo[d]isoxazole
Reaction Scheme:
-
Cyclization: Reaction of 2-hydroxy-6-nitrobenzonitrile (or 2-fluoro-6-nitrobenzaldehyde oxime) with hydroxylamine/base to form the benzisoxazole ring.
-
Reduction: Selective reduction of the nitro group to the amine using Iron/Ammonium Chloride or catalytic hydrogenation.
Step-by-Step Protocol (Nitro Reduction):
-
Reagents: 4-Nitrobenzo[d]isoxazole (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).
-
Procedure:
-
Dissolve 4-nitrobenzo[d]isoxazole in Ethanol/Water.
-
Add Iron powder and Ammonium Chloride.
-
Reflux at 80°C for 2–4 hours (Monitor by TLC).
-
Filter hot through Celite to remove iron residues.
-
Concentrate filtrate and extract with Ethyl Acetate.
-
Yield: Typically 70–85%.
-
Validation: 1H NMR (DMSO-d6) shows disappearance of Nitro signals and appearance of broad NH2 singlet ~5.0–6.0 ppm.
-
Coupling Reaction (For GAK Inhibitors)
To attach the quinoline moiety (as seen in Compound 22):
-
Reagents: 4-Aminobenzo[d]isoxazole (1.0 eq), 4-Chloro-6-bromoquinoline (1.1 eq), HCl (cat.), Ethanol or Isopropanol.
-
Procedure:
-
Mix amine and chloro-quinoline in alcohol solvent.
-
Add catalytic HCl (or use p-TsOH).
-
Reflux for 12–24 hours (Nucleophilic Aromatic Substitution).
-
Precipitate forms upon cooling.[2] Filter and wash with cold ether.
-
Purification: Recrystallization from Methanol.
-
Experimental Assays
HSP90 Fluorescence Polarization (FP) Assay
Objective: Determine binding affinity (IC50) of the novel compound to the HSP90 N-terminal pocket.
-
Reagents: Recombinant HSP90α (N-term), FITC-labeled Geldanamycin (tracer), Assay Buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 0.01% Triton X-100).
-
Protocol:
-
Plate 20 µL of HSP90 protein (final conc. ~Kd of tracer) into 384-well black plates.
-
Add 10 µL of test compound (Benzo[d]isoxazol-4-amine derivative) at varying concentrations.
-
Incubate 30 min at Room Temp.
-
Add 10 µL FITC-Geldanamycin (final conc. 5 nM).
-
Incubate 60 min in dark.
-
Read Polarization (mP) on a multimode plate reader (Ex 485 nm / Em 535 nm).
-
-
Data Analysis: Plot mP vs. log[Compound]. Lower mP indicates displacement of tracer (binding).
GAK Live Cell Target Engagement (NanoBRET)
Objective: Validate cellular permeability and target engagement.
-
System: HEK293 cells expressing GAK-NanoLuc fusion + Cell-permeable tracer.
-
Protocol:
-
Transfect cells with GAK-NanoLuc plasmid.
-
Treat cells with Tracer + Test Compound (4-amine derivative).
-
If compound binds GAK, it displaces the tracer, reducing BRET signal.
-
Self-Validation: Include SGC-GAK-1 as a positive control (IC50 ~48 nM).
-
Data Summary: Activity Profile
| Compound ID | Structure Description | Target | Activity (IC50) | Biological Outcome | Ref |
| Compound 22 | N-(6-Bromoquinolin-4-yl)benzo[d]isoxazol-4-amine | GAK | 48 nM (Cell) | Reduced viral entry; Prostate cancer cell death | [1, 2] |
| Cmpd 3-ISO | 3-(5-Isopropyl-2,4-dimethoxyphenyl)benzo[d]isoxazol-4-amine | HSP90 | < 100 nM (Est.)[1][2][3][4][5][6][7][8][9][10][11] | Apoptosis in HER2+ breast cancer cells | [3, 4] |
| Core | 4-Aminobenzo[d]isoxazole | Synthetic Int. | N/A | Precursor for library generation | [5] |
References
-
Asquith, C. R. M., et al. (2019).[11] Development of SGC-GAK-1 as an orally active in vivo probe for cyclin G associated kinase through cytochrome P450 inhibition. bioRxiv. Available at: [Link]
-
Asquith, C. R. M., et al. (2019).[11] Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK). Journal of Medicinal Chemistry. Available at: [Link]
-
Zinovich, V., et al. (2024).[1][11][12][13] 3-(5-Isopropyl-2,4-dimethoxyphenyl)benzo[d]isoxazol-4-amine: Synthesis and application for preparation of HSP90-targeting anticancer agents. Book of Abstracts, 8th International Conference on Chemistry, Structure and Function of Biomolecules. Available at: [Link]
-
Salnikova, D. I., et al. (2022).[13] 4,5,6,7-Tetrahydrobenzo[d]isoxazol-4-ylamides as novel Hsp90 inhibitors: design and biological evaluation. International Scientific Conference "Belarusian Drugs". Available at: [Link]
Sources
- 1. Сальникова Диана Игоревна — профиль | ИСТИНА [istina.ipmnet.ru]
- 2. US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - Google Patents [patents.google.com]
- 3. sarpublication.com [sarpublication.com]
- 4. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazoline - Wikipedia [en.wikipedia.org]
- 6. Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate | Benchchem [benchchem.com]
- 7. CAS#:77277-93-1 | Methyl (R)-4-amino-5-(methylamino)-5-oxopentanoate | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Zinovich Veronica — профиль | ИСТИНА [istina.ficp.ac.ru]
- 13. Book of Abstracts of The 8th International Conference on Chemistry, Structure and Function of Biomolecules - сборник | ИСТИНА – Интеллектуальная Система Тематического Исследования НАукометрических данных [istina.msu.ru]
